TZ9
Overview
Description
TZ9 is a selective and potent inhibitor of the enzyme Rad6, which plays a crucial role in the ubiquitination process. This compound has shown significant anticancer and anti-tumor activity by inhibiting Rad6B-induced ubiquitination of histone H2A, leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TZ9 involves the formation of a triazine core structure. The key steps include:
Formation of the triazine ring: This is typically achieved through the reaction of cyanuric chloride with aniline derivatives under controlled conditions.
Substitution reactions: The triazine ring undergoes further substitution with various functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification techniques: Such as recrystallization and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
TZ9 undergoes several types of chemical reactions, including:
Oxidation: Where it can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
TZ9 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the ubiquitination process and enzyme inhibition.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored for its potential as an anticancer agent, particularly in breast cancer research.
Industry: Utilized in the development of new therapeutic agents and as a chemical probe in drug discovery
Mechanism of Action
TZ9 exerts its effects by selectively inhibiting the enzyme Rad6. This inhibition prevents the ubiquitination of histone H2A, leading to the downregulation of proteins such as β-catenin and PCNA. The result is cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Nirogacestat: Another inhibitor with anticancer properties.
CP-724714: Known for its role in inhibiting specific enzymes.
Dracorhodin perchlorate: Used in cancer research for its inhibitory effects.
Uniqueness of TZ9
This compound is unique due to its high selectivity and potency in inhibiting Rad6. Unlike other compounds, this compound specifically targets Rad6B-induced ubiquitination, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c18-16-20-14(21-17(22-16)19-12-4-2-1-3-5-12)10-27-15(24)11-6-8-13(9-7-11)23(25)26/h1-9H,10H2,(H3,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRDZFQRNJTKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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